2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one
CAS No.: 1606709-38-9
VCID: VC3133501
Molecular Formula: C10H19N3OS
Molecular Weight: 229.34 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one is a chemical compound with a specific molecular structure that incorporates both tetrahydrothiophene and piperazine rings. This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structure and potential applications. Potential ApplicationsThis compound may be of interest in pharmaceutical research due to its structural similarity to other bioactive molecules. Piperazine derivatives are known for their diverse biological activities, including antipsychotic, anti-inflammatory, and antimicrobial properties. Research FindingsWhile specific research findings on 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one are not detailed in the search results, compounds with similar structures have been studied for their potential therapeutic applications. For instance, piperazine derivatives are often explored for their central nervous system effects and other biological activities. Comparison with Similar Compounds |
---|---|
CAS No. | 1606709-38-9 |
Product Name | 2-Amino-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one |
Molecular Formula | C10H19N3OS |
Molecular Weight | 229.34 g/mol |
IUPAC Name | 2-amino-1-[4-(thiolan-3-yl)piperazin-1-yl]ethanone |
Standard InChI | InChI=1S/C10H19N3OS/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-15-8-9/h9H,1-8,11H2 |
Standard InChIKey | QOJSDPVFPKRAFX-UHFFFAOYSA-N |
SMILES | C1CSCC1N2CCN(CC2)C(=O)CN |
Canonical SMILES | C1CSCC1N2CCN(CC2)C(=O)CN |
PubChem Compound | 121201875 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume